7-硝基-1H-吲唑-3-羧酸

描述

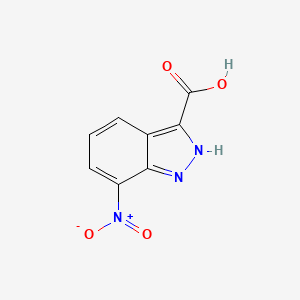

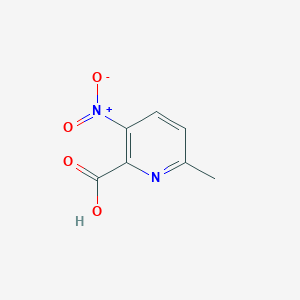

7-Nitro-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C8H5N3O4. It is a derivative of indazole, a heterocyclic aromatic organic compound that consists of the fusion of benzene and pyrazole . Indazole derivatives display a broad variety of biological activities .

Synthesis Analysis

The synthesis of indazoles, including 7-Nitro-1H-indazole-3-carboxylic acid, has been a subject of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 7-Nitro-1H-indazole-3-carboxylic acid includes a nitro group attached to the indazole ring and a carboxylic acid group . The presence of these functional groups can influence the compound’s reactivity and potential applications.Chemical Reactions Analysis

Indazoles, including 7-Nitro-1H-indazole-3-carboxylic acid, can undergo a variety of chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .科学研究应用

Medicinal Chemistry: Anticancer Agents

7-Nitro-1H-indazole-3-carboxylic acid: is a valuable precursor in the synthesis of indazole derivatives, which are prominent in medicinal chemistry due to their pharmacological properties . These compounds have been explored for their potential as anticancer agents. For instance, indazole-based structures are being studied for their ability to inhibit protein kinases, which are key targets in cancer therapy .

Agricultural Chemistry: Pesticide Development

In agriculture, indazole compounds, derived from 7-Nitro-1H-indazole-3-carboxylic acid , are being researched for their use as pesticides . The nitro group in the compound can be modified to enhance the pesticidal properties, providing a new class of agrochemicals that could be more effective and environmentally friendly.

Material Science: Organic Semiconductors

The electronic properties of indazole derivatives make them suitable for use in material science, particularly in the development of organic semiconductors . The nitro group in 7-Nitro-1H-indazole-3-carboxylic acid can be utilized to fine-tune the electronic characteristics of these materials for better performance in electronic devices.

Analytical Chemistry: Chromatographic Analysis

In analytical chemistry, derivatives of 7-Nitro-1H-indazole-3-carboxylic acid are used as standards and reagents in chromatographic analysis to detect various substances . Their distinct chemical properties allow for precise separation and identification of components in complex mixtures.

Environmental Science: Pollution Monitoring

Indazole derivatives are also being studied for their role in environmental science, particularly in monitoring pollution levels . The derivatives can react with pollutants, forming detectable complexes that help in assessing the quality of air and water.

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 7-Nitro-1H-indazole-3-carboxylic acid is used to synthesize inhibitors for various enzymes . These inhibitors are crucial for understanding enzyme mechanisms and for the development of drugs targeting specific biochemical pathways.

安全和危害

作用机制

Target of Action

The primary targets of indazole-containing compounds, such as 7-Nitro-1H-indazole-3-carboxylic acid, are often kinases . These compounds can act as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), which plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Mode of Action

The mode of action of 7-Nitro-1H-indazole-3-carboxylic acid involves the inhibition, regulation, and/or modulation of its primary targets . By inhibiting the activity of kinases like PI3Kδ, it can disrupt the normal signaling pathways within the cell, leading to changes in cellular functions .

Biochemical Pathways

The biochemical pathways affected by 7-Nitro-1H-indazole-3-carboxylic acid are primarily those involving its target kinases . The inhibition of PI3Kδ, for instance, can disrupt the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression, apoptosis, and cell growth .

Pharmacokinetics

The bioavailability of such compounds can be influenced by factors such as their lipophilicity and water solubility .

Result of Action

The molecular and cellular effects of 7-Nitro-1H-indazole-3-carboxylic acid’s action are largely dependent on its inhibition of its target kinases . This can lead to a variety of outcomes, such as the suppression of cell growth and proliferation, induction of apoptosis, and alteration of cell motility .

Action Environment

The action, efficacy, and stability of 7-Nitro-1H-indazole-3-carboxylic acid can be influenced by various environmental factors. These may include the presence of other molecules in the cellular environment, the pH and temperature conditions, and the presence of metabolic enzymes .

属性

IUPAC Name |

7-nitro-2H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-8(13)7-4-2-1-3-5(11(14)15)6(4)9-10-7/h1-3H,(H,9,10)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVZNTWOQBYJQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(chloroacetyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B1387119.png)

![3-Chloro-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B1387123.png)

![ethyl 4-[(E)-2-(dimethylamino)vinyl]-8-(4-fluorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1387127.png)

![ethyl 1-ethyl-4-(4-fluorophenoxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1387128.png)

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid](/img/structure/B1387131.png)

![1-[2-(Methylsulfonyl)-4-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B1387132.png)

![1-[4-(Ethylsulphonyl)phenyl]homopiperazine hydrochloride](/img/structure/B1387133.png)

![Methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate](/img/structure/B1387134.png)